molecular formula C17H17N3O2 B5034895 1-(4-methylphenyl)-5-oxo-N-2-pyridinyl-3-pyrrolidinecarboxamide

1-(4-methylphenyl)-5-oxo-N-2-pyridinyl-3-pyrrolidinecarboxamide

Cat. No. B5034895
M. Wt: 295.34 g/mol
InChI Key: PHSSFNLNWHHWBP-UHFFFAOYSA-N
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Description

1-(4-methylphenyl)-5-oxo-N-2-pyridinyl-3-pyrrolidinecarboxamide, also known as MP-5-OXO, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MP-5-OXO belongs to the family of pyrrolidinecarboxamide compounds and has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-5-oxo-N-2-pyridinyl-3-pyrrolidinecarboxamide is not fully understood. However, it has been proposed that the compound exerts its biological effects through the modulation of various signaling pathways. 1-(4-methylphenyl)-5-oxo-N-2-pyridinyl-3-pyrrolidinecarboxamide has been shown to inhibit the activation of nuclear factor-κB (NF-κB), a transcription factor that plays a key role in inflammation and cancer. The compound has also been found to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism and cell growth.
Biochemical and physiological effects:
1-(4-methylphenyl)-5-oxo-N-2-pyridinyl-3-pyrrolidinecarboxamide has been found to exhibit a range of biochemical and physiological effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines, scavenge free radicals, and induce apoptosis and inhibit cell proliferation in various cancer cell lines. 1-(4-methylphenyl)-5-oxo-N-2-pyridinyl-3-pyrrolidinecarboxamide has also been found to reduce oxidative stress-induced damage in various cell types and protect against ischemia-reperfusion injury in animal models.

Advantages and Limitations for Lab Experiments

1-(4-methylphenyl)-5-oxo-N-2-pyridinyl-3-pyrrolidinecarboxamide has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, and its purity can be confirmed using various analytical techniques. 1-(4-methylphenyl)-5-oxo-N-2-pyridinyl-3-pyrrolidinecarboxamide has also been shown to exhibit a range of biological activities, making it a versatile tool for studying various cellular processes. However, there are also some limitations to using 1-(4-methylphenyl)-5-oxo-N-2-pyridinyl-3-pyrrolidinecarboxamide in lab experiments. The compound has low solubility in aqueous solutions, which can limit its bioavailability and effectiveness in some experiments. In addition, the mechanism of action of 1-(4-methylphenyl)-5-oxo-N-2-pyridinyl-3-pyrrolidinecarboxamide is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of 1-(4-methylphenyl)-5-oxo-N-2-pyridinyl-3-pyrrolidinecarboxamide. One area of research could be the development of more effective formulations of the compound that enhance its solubility and bioavailability. Another area of research could be the identification of the specific signaling pathways that mediate the biological effects of 1-(4-methylphenyl)-5-oxo-N-2-pyridinyl-3-pyrrolidinecarboxamide. Further studies could also investigate the potential applications of 1-(4-methylphenyl)-5-oxo-N-2-pyridinyl-3-pyrrolidinecarboxamide in the treatment of various diseases, such as cancer and inflammatory disorders. Overall, the study of 1-(4-methylphenyl)-5-oxo-N-2-pyridinyl-3-pyrrolidinecarboxamide has the potential to provide valuable insights into the mechanisms of various cellular processes and the development of novel therapeutic agents.

Synthesis Methods

The synthesis of 1-(4-methylphenyl)-5-oxo-N-2-pyridinyl-3-pyrrolidinecarboxamide involves the reaction of 4-methylbenzoyl chloride with 2-pyridinecarboxamide and pyrrolidine in the presence of a base. The reaction results in the formation of 1-(4-methylphenyl)-5-oxo-N-2-pyridinyl-3-pyrrolidinecarboxamide as a white crystalline solid with a melting point of 170-172°C. The purity of the compound can be confirmed using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS).

Scientific Research Applications

1-(4-methylphenyl)-5-oxo-N-2-pyridinyl-3-pyrrolidinecarboxamide has been extensively studied for its potential applications in scientific research. The compound has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 1-(4-methylphenyl)-5-oxo-N-2-pyridinyl-3-pyrrolidinecarboxamide has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in vitro. The compound has also been found to scavenge free radicals and protect against oxidative stress-induced damage in various cell types. In addition, 1-(4-methylphenyl)-5-oxo-N-2-pyridinyl-3-pyrrolidinecarboxamide has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast, lung, and colon cancer cells.

properties

IUPAC Name

1-(4-methylphenyl)-5-oxo-N-pyridin-2-ylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-12-5-7-14(8-6-12)20-11-13(10-16(20)21)17(22)19-15-4-2-3-9-18-15/h2-9,13H,10-11H2,1H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHSSFNLNWHHWBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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